Propan-2-yl 4-[(2-methyl-3-oxopiperazine-1-carbonyl)amino]butanoate
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Overview
Description
Propan-2-yl 4-[(2-methyl-3-oxopiperazine-1-carbonyl)amino]butanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(2-methyl-3-oxopiperazine-1-carbonyl)amino]butanoate typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting 2-methylpiperazine with an appropriate acylating agent to introduce the 3-oxo group.
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Coupling Reaction: : The piperazine derivative is then coupled with 4-aminobutanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
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Esterification: : The final step involves esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines depending on the reducing agent used.
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Substitution: : The ester and amide functionalities can participate in nucleophilic substitution reactions, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor ligands. The piperazine ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, this compound and its derivatives could be investigated for their pharmacological properties
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(2-methyl-3-oxopiperazine-1-carbonyl)amino]butanoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on proteins, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-aminobutanoate: Lacks the piperazine ring, making it less versatile in biological applications.
2-Methyl-3-oxopiperazine-1-carboxylate: Contains the piperazine ring but lacks the butanoate ester, limiting its synthetic utility.
N-Butylpiperazine-1-carboxylate: Similar structure but with different substituents, affecting its reactivity and biological activity.
Uniqueness
Propan-2-yl 4-[(2-methyl-3-oxopiperazine-1-carbonyl)amino]butanoate is unique due to the combination of the piperazine ring and the butanoate ester. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-[(2-methyl-3-oxopiperazine-1-carbonyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-9(2)20-11(17)5-4-6-15-13(19)16-8-7-14-12(18)10(16)3/h9-10H,4-8H2,1-3H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYVQIQRYKHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)NCCCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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